molecular formula C9H10N2O4 B1207799 2-Nitrophenyl dimethylcarbamate CAS No. 3373-86-2

2-Nitrophenyl dimethylcarbamate

Cat. No.: B1207799
CAS No.: 3373-86-2
M. Wt: 210.19 g/mol
InChI Key: YGFKASVNJRLCHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Nitrophenyl dimethylcarbamate is an organic compound with the molecular formula C9H10N2O4. It is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by the presence of a nitro group attached to a phenyl ring, which is further bonded to a dimethylcarbamate group.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Nitrophenyl dimethylcarbamate can be synthesized through the reaction of 2-nitrophenol with dimethylcarbamoyl chloride in the presence of a base such as pyridine. The reaction typically occurs under mild conditions and yields the desired product with high purity .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of phosgene-free methods to ensure safety and environmental compliance. One such method includes the reaction of bis(2-nitrophenyl) carbonate with dimethylamine, which produces this compound under controlled conditions .

Chemical Reactions Analysis

Types of Reactions: 2-Nitrophenyl dimethylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Nitrophenyl dimethylcarbamate has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action of 2-nitrophenyl dimethylcarbamate involves the inhibition of cholinesterase enzymes. The compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine, which leads to an accumulation of acetylcholine in the synaptic cleft. This results in prolonged stimulation of cholinergic receptors, affecting nerve signal transmission .

Comparison with Similar Compounds

  • 4-Nitrophenyl dimethylcarbamate
  • 2-Aminophenyl dimethylcarbamate
  • 2-Nitrophenyl methylcarbamate

Comparison: 2-Nitrophenyl dimethylcarbamate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to 4-nitrophenyl dimethylcarbamate, the position of the nitro group in the ortho position (2-position) significantly influences its reactivity and interaction with biological targets. Additionally, the presence of the dimethylcarbamate group enhances its ability to inhibit cholinesterase enzymes, making it more effective in certain applications .

Properties

IUPAC Name

(2-nitrophenyl) N,N-dimethylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4/c1-10(2)9(12)15-8-6-4-3-5-7(8)11(13)14/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGFKASVNJRLCHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)OC1=CC=CC=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60187407
Record name 2-Nitrophenyl dimethylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60187407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3373-86-2
Record name 2-Nitrophenyl dimethylcarbamate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003373862
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Nitrophenyl dimethylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60187407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Nitrophenyl dimethylcarbamate
Reactant of Route 2
Reactant of Route 2
2-Nitrophenyl dimethylcarbamate
Reactant of Route 3
Reactant of Route 3
2-Nitrophenyl dimethylcarbamate
Reactant of Route 4
Reactant of Route 4
2-Nitrophenyl dimethylcarbamate
Reactant of Route 5
2-Nitrophenyl dimethylcarbamate
Reactant of Route 6
2-Nitrophenyl dimethylcarbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.